molecular formula C9H9BrO3 B13610054 3-Bromo-5-methylmandelic acid

3-Bromo-5-methylmandelic acid

Cat. No.: B13610054
M. Wt: 245.07 g/mol
InChI Key: QPJYEWPUMGOTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromo-5-methylphenyl)-2-hydroxyacetic acid is an organic compound that features a bromine atom and a methyl group attached to a phenyl ring, along with a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-5-methylphenyl)-2-hydroxyacetic acid typically involves the bromination of 3-methylphenylacetic acid followed by hydroxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the hydroxylation step may involve the use of hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of 2-(3-bromo-5-methylphenyl)-2-hydroxyacetic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-5-methylphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(3-bromo-5-methylphenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromo-5-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyacetic acid moiety play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-5-methylphenyl)-2-hydroxyacetic acid
  • 2-(3-fluoro-5-methylphenyl)-2-hydroxyacetic acid
  • 2-(3-iodo-5-methylphenyl)-2-hydroxyacetic acid

Uniqueness

2-(3-bromo-5-methylphenyl)-2-hydroxyacetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated analogs. The specific positioning of the bromine and methyl groups on the phenyl ring also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-(3-bromo-5-methylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9BrO3/c1-5-2-6(4-7(10)3-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

QPJYEWPUMGOTQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.